
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide (CPM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM is a small molecule that belongs to the class of benzamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide involves the inhibition of the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound binds to the extracellular domain of TRPV1, leading to the inhibition of calcium influx and subsequent inhibition of the activity of nociceptive neurons. Additionally, this compound can inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and chemokines, the inhibition of nociceptive neurons, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which play a critical role in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have a high degree of selectivity, which reduces the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods for this compound could lead to its broader use in scientific research.
Synthesemethoden
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide can be synthesized using various methods, including the reaction of 4-methylsulfanylbenzoic acid with cyclopentylmethylamine, followed by the addition of thionyl chloride. The resulting product is then treated with N-methylmorpholine to obtain this compound. Another method involves the reaction of 4-methylsulfanylbenzoic acid with cyclopentylamine, followed by the addition of N-methylmorpholine and isobutyl chloroformate.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. Several studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to possess analgesic properties by inhibiting the activity of nociceptive neurons. Furthermore, this compound has been investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-15(12-5-3-4-6-12)14(16)11-7-9-13(17-2)10-8-11/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZALDXWBCQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
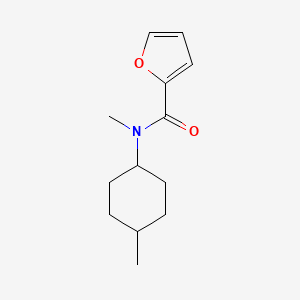
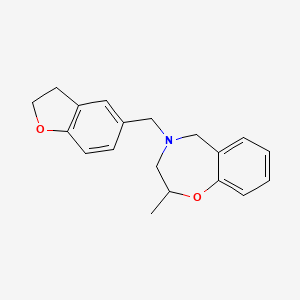
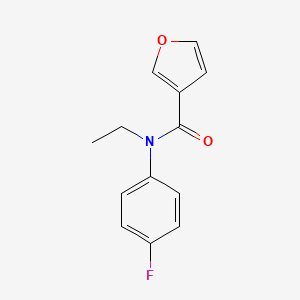
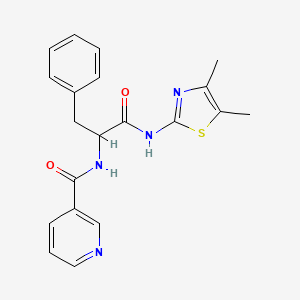
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

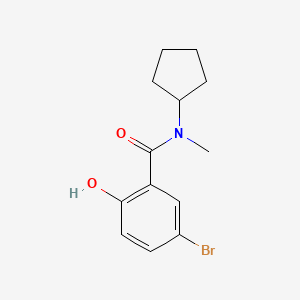

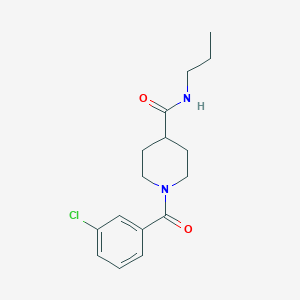
![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)

